(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a dipropylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzofuran core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzofuran core, leading to a wide range of derivatives.
Scientific Research Applications
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Properties
Molecular Formula |
C23H27NO3 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H27NO3/c1-4-11-24(12-5-2)15-19-20(25)10-9-18-22(26)21(27-23(18)19)14-17-8-6-7-16(3)13-17/h6-10,13-14,25H,4-5,11-12,15H2,1-3H3/b21-14- |
InChI Key |
SFQYRWRFSHVIPR-STZFKDTASA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC(=C3)C)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC(=C3)C)C2=O)O |
Origin of Product |
United States |
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